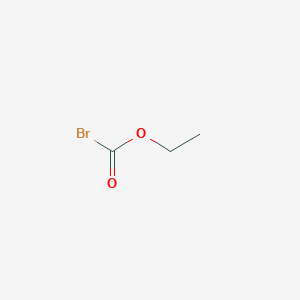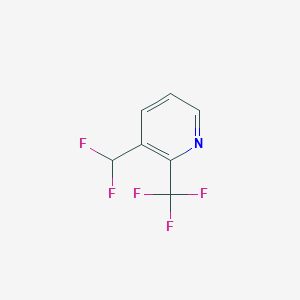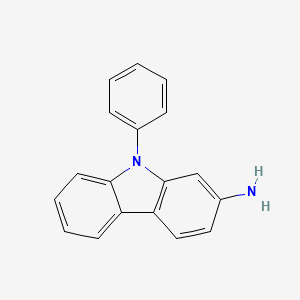
9-Phenyl-9H-carbazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Phenyl-9H-carbazol-2-amine is an organic compound with the molecular formula C18H14N2 It belongs to the class of carbazole derivatives, which are known for their versatile applications in various fields due to their unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-9H-carbazol-2-amine typically involves the reaction of carbazole derivatives with phenylamine under specific conditions. One common method is the palladium-catalyzed amination reaction, where carbazole is reacted with phenylamine in the presence of a palladium catalyst, such as Pd2(dba)3, and a base like potassium carbonate (K2CO3) in a solvent like toluene at elevated temperatures (around 80°C) for 48 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
9-Phenyl-9H-carbazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the aromatic ring structure, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-2,3-dione, while substitution reactions can produce various substituted carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
9-Phenyl-9H-carbazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as OLEDs, organic photovoltaics (OPVs), and other optoelectronic devices
Wirkmechanismus
The mechanism of action of 9-Phenyl-9H-carbazol-2-amine involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound acts as a hole-transport material, facilitating the movement of positive charges (holes) within devices like OLEDs and OPVs. This enhances the efficiency and stability of these devices by improving charge transport properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Carbazol-9-amine: Another carbazole derivative with similar structural features but different functional groups.
Tris(4-carbazoyl-9-ylphenyl)amine: A compound with three carbazole units, used in similar optoelectronic applications.
Poly(2,7-carbazole): A polymeric form of carbazole with extended conjugation length and lower bandgap energy.
Uniqueness
9-Phenyl-9H-carbazol-2-amine stands out due to its specific phenyl substitution at the 9-position, which imparts unique electronic properties and enhances its suitability for optoelectronic applications. Its ability to undergo various chemical modifications also makes it a versatile compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C18H14N2 |
|---|---|
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
9-phenylcarbazol-2-amine |
InChI |
InChI=1S/C18H14N2/c19-13-10-11-16-15-8-4-5-9-17(15)20(18(16)12-13)14-6-2-1-3-7-14/h1-12H,19H2 |
InChI-Schlüssel |
RUHPJRFOBUHYIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(9-ethyl-9H-carbazol-3-yl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B15249168.png)
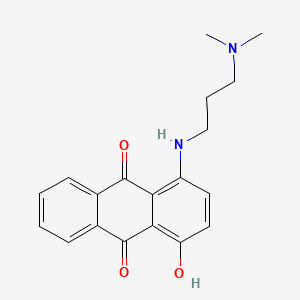
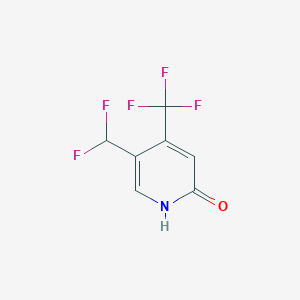
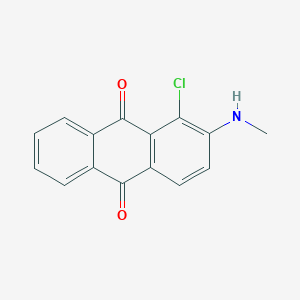
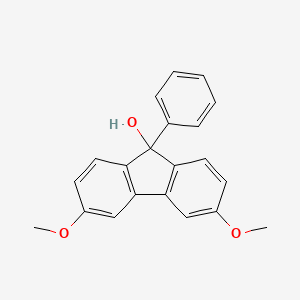
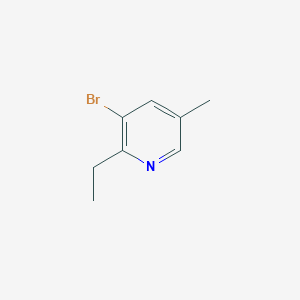
![7-(Pyridin-3-ylmethyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15249209.png)
![rel-(1R,4S)-7-Azabicyclo[2.2.1]heptan-2-one](/img/structure/B15249211.png)
![(3aR,4R,6R,6aR)-2,2,6-Trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B15249215.png)

![N-[2-(S)-[(1,1-dimethylethyloxycarbonyl)amino]-3-methylbutyl]phthalimide](/img/structure/B15249222.png)
